molecular formula C30H21N3O7S B12384510 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

Cat. No.: B12384510
M. Wt: 567.6 g/mol
InChI Key: XCTCVKFDAODCNM-UHFFFAOYSA-N
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Description

8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene sulfonic acid core with multiple benzoyl and nitrobenzoyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[(4-nitrobenzoyl)amino]benzoyl chloride. The final step involves the coupling of this intermediate with naphthalene-1-sulfonic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions typically involve strong acids or bases and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while oxidation can introduce hydroxyl or carboxyl groups.

Scientific Research Applications

8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The nitrobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites, disrupting normal cellular processes and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Nitrobenzoyl)amino]benzoyl}phthalic acid
  • 8-[[[4′-[(4-Nitrobenzoyl)amino][1,1′-biphenyl]-4-yl]carbonyl]amino]-1-naphthalenesulfonic acid

Uniqueness

8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C30H21N3O7S

Molecular Weight

567.6 g/mol

IUPAC Name

8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40)

InChI Key

XCTCVKFDAODCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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